

# Carbaspirin calcium vs acetylsalicylic acid fundamental differences

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbaspirin Calcium*

Cat. No.: *B1501493*

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Differences Between **Carbaspirin Calcium** and Acetylsalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone of pharmacotherapy, valued for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.<sup>[1][2]</sup> Its primary limitation, however, is its propensity to cause gastrointestinal (GI) irritation and damage.<sup>[3]</sup> This has driven the development of alternative formulations designed to mitigate these adverse effects. **Carbaspirin calcium**, also known as carbasalate calcium, is one such derivative. It is a complex of calcium acetylsalicylate and urea, engineered to enhance solubility and improve GI tolerance while retaining the therapeutic efficacy of the parent compound.<sup>[3][4][5]</sup> This technical guide provides a detailed examination of the core chemical, pharmacokinetic, pharmacodynamic, and clinical differences between these two compounds.

## Chemical and Physical Properties

The fundamental distinction between **carbaspirin calcium** and acetylsalicylic acid lies in their chemical structure. Acetylsalicylic acid is a single organic molecule.<sup>[6]</sup> **Carbaspirin calcium**, conversely, is a molecular complex—a chelate of calcium acetylsalicylate with urea.<sup>[1][4]</sup> This complex consists of two acetylsalicylate anions, one calcium cation ( $\text{Ca}^{2+}$ ), and one molecule

of urea.[7][8][9] This structural difference is the primary determinant of their differing physicochemical properties, most notably solubility.

**Carbaspirin calcium** is described as being freely or easily soluble in water.[4][10] In contrast, acetylsalicylic acid has limited solubility in aqueous solutions, with its solubility in PBS (pH 7.2) being approximately 2.7 mg/mL.[6] The enhanced water solubility of **carbaspirin calcium** is a key factor influencing its absorption profile. However, this complex can be less stable under conditions of high temperature and humidity, with studies showing that effervescent tablets containing calcium carbasalate had a higher degradation rate compared to other aspirin formulations.[11]



Figure 1: Molecular Structures and Relationship

[Click to download full resolution via product page](#)

Figure 1: Molecular Structures and Relationship

Table 1: Comparison of Chemical and Physical Properties

| Property            | Carbaspirin Calcium                                                                                                                   | Acetylsalicylic Acid                                                                         |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Chemical Name       | Calcium bis(2-acetoxybenzoate) complex with urea <sup>[7]</sup>                                                                       | 2-(acetoxy)benzoic acid <sup>[6]</sup>                                                       |
| Molecular Formula   | C <sub>19</sub> H <sub>18</sub> CaN <sub>2</sub> O <sub>9</sub> <sup>[7][8]</sup>                                                     | C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> <sup>[6]</sup>                                  |
| Molecular Weight    | 458.4 g/mol <sup>[7][8]</sup>                                                                                                         | 180.2 g/mol <sup>[6]</sup>                                                                   |
| CAS Number          | 5749-67-7 <sup>[4][7]</sup>                                                                                                           | 50-78-2 <sup>[6]</sup>                                                                       |
| Appearance          | White crystalline powder <sup>[4]</sup>                                                                                               | White crystalline substance <sup>[12]</sup>                                                  |
| Solubility in Water | Freely soluble, easily soluble <sup>[4][10]</sup>                                                                                     | Sparingly soluble (~2.7 mg/mL at pH 7.2) <sup>[6]</sup>                                      |
| Stability           | Stable in dry conditions; hydrolyzes in humidity. <sup>[11]</sup><br>Complex may be less stable at high temperatures. <sup>[11]</sup> | Stable in dry air; hydrolyzes rapidly in moist air or aqueous solutions. <sup>[12][13]</sup> |

## Pharmacokinetics: Absorption, Bioavailability, and Metabolism

The structural differences directly impact the pharmacokinetic profiles of the two compounds. **Carbaspirin calcium** is designed for rapid dissolution and absorption.<sup>[4][10]</sup> Upon ingestion, the complex dissociates, releasing acetylsalicylate, which is then rapidly absorbed.<sup>[5]</sup> This can lead to a quicker onset of action.<sup>[5]</sup>

Both compounds are effectively prodrugs. The acetylsalicylate moiety is the active component for antiplatelet action, while its hydrolysis product, salicylic acid, is responsible for most of the anti-inflammatory and analgesic effects.<sup>[14]</sup> This hydrolysis occurs rapidly in the gastrointestinal tract, blood, and liver.<sup>[14]</sup> The systemic bioavailability of intact acetylsalicylic acid from standard oral tablets is approximately 50-70% due to this extensive first-pass hydrolysis.<sup>[15][16]</sup> **Carbaspirin calcium** is reported to have high bioavailability, and upon absorption, it is quickly hydrolyzed into salicylic acid in the bloodstream.<sup>[4][10]</sup>



Figure 2: Metabolic Pathway from Ingestion to Active Metabolite

[Click to download full resolution via product page](#)

Figure 2: Metabolic Pathway from Ingestion to Active Metabolite

Table 2: Comparison of Pharmacokinetic Parameters

| Parameter                            | Carbaspirin Calcium                                        | Acetylsalicylic Acid (Plain, non-enteric)                               |
|--------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------|
| Absorption                           | Rapid oral absorption[4]                                   | Rapid absorption from stomach and intestine[14]                         |
| Bioavailability (as ASA)             | Reported as high[4][10]                                    | ~50-70% due to first-pass hydrolysis[15][16]                            |
| Time to Peak ( $T_{max}$ )           | Expected to be rapid due to high solubility                | ~0.5 hours[16]                                                          |
| Metabolism                           | Rapidly hydrolyzed to salicylic acid in circulation[5][10] | Rapidly hydrolyzed to salicylic acid in GI mucosa, blood, and liver[14] |
| Half-life ( $t_{1/2}$ of ASA)        | Very short, similar to ASA                                 | ~0.25 hours[14]                                                         |
| Half-life ( $t_{1/2}$ of Salicylate) | 2-30 hours (dose-dependent)                                | 2-30 hours (dose-dependent)[14]                                         |

## Pharmacodynamics: Mechanism of Action

From a pharmacodynamic standpoint, **carbaspirin calcium** and acetylsalicylic acid are identical. The therapeutic and adverse effects of both are mediated by the acetylsalicylate molecule and its primary metabolite, salicylic acid.[4][5]

The core mechanism is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Acetylsalicylic acid acts as an acetylating agent, covalently bonding to a serine residue in the active site of the COX enzymes.[2] This action blocks the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).

- Inhibition of COX-1 in platelets prevents the synthesis of Thromboxane A<sub>2</sub> (TXA<sub>2</sub>), a potent promoter of platelet aggregation. This irreversible action lasts for the life of the platelet (7-10 days) and is the basis for the antiplatelet effect used in cardiovascular disease prevention.[5][17]
- Inhibition of COX-2 (and COX-1) in peripheral tissues and the central nervous system reduces the synthesis of prostaglandins (like PGE<sub>2</sub>) that mediate inflammation, pain, and

fever.[2][5]



Figure 3: Prostaglandin Synthesis Pathway and Site of Inhibition

[Click to download full resolution via product page](#)

Figure 3: Prostaglandin Synthesis Pathway and Site of Inhibition

# Clinical and Safety Profile: The Gastrointestinal Advantage

The most significant clinical difference is the improved gastrointestinal safety profile of **carbaspirin calcium**.<sup>[3]</sup> The gastric damage caused by ASA is twofold: a direct topical irritant effect on the gastric mucosa and a systemic effect from the inhibition of protective prostaglandins (PGE<sub>2</sub>) which maintain mucosal blood flow and bicarbonate/mucus secretion.<sup>[3]</sup>

The **carbaspirin calcium** complex is designed to reduce the direct topical damage. The urea and calcium components act as buffers, and the high solubility is thought to decrease the concentration of acidic ASA in direct contact with the stomach lining.<sup>[3][5]</sup> A comparative study provided strong evidence for this, showing significantly less gastroduodenal mucosal damage with **carbaspirin calcium** than with bioequivalent doses of ASA.<sup>[18]</sup>

However, it is crucial to note that **carbaspirin calcium** cannot eliminate the systemic mechanism of GI damage. A population-based study on low-dose formulations found that the incidence of peptic ulcer disease was similar between users of effervescent calcium carbasalate and regular acetylsalicylic acid, suggesting that at low doses used for cardioprotection, the systemic effect is the predominant cause of ulceration.<sup>[19]</sup>

Table 3: Gastroduodenal Mucosal Damage (5-Day High-Dose Treatment)<sup>[18]</sup>

| Parameter                                        | Acetylsalicylic Acid (ASA) | Effervescent Calcium Carbasalate (ECC) | P-value |
|--------------------------------------------------|----------------------------|----------------------------------------|---------|
| Total Gastric Erosions (mean)                    | 23.8                       | 9.1                                    | 0.004   |
| Gastric Body Lanza Score (mean)                  | Higher                     | Lower                                  | 0.003   |
| Visual Analogue Score for Damage (mean)          | 32.7 mm                    | 16.9 mm                                | 0.008   |
| Serum Salicylate Conc. (mg/L)                    | 66                         | 58                                     | NS      |
| Serum Thromboxane B <sub>2</sub> Inhibition (%)  | 97.2%                      | 95.2%                                  | NS      |
| Gastric Mucosal PGE <sub>2</sub> Suppression (%) | 83.4%                      | 84.3%                                  | NS      |

(NS = Not Significant)

## Experimental Protocols

The key clinical data differentiating the GI safety of these compounds comes from well-designed comparative trials. The protocol for the study cited above provides a template for such an evaluation.

Methodology: Comparative Gastroduodenal Mucosal Damage Assessment[18]

- Study Design: An endoscopist-blinded, randomised, cross-over trial. This design is robust as each subject acts as their own control, minimizing inter-individual variability.
- Participants: 20 healthy human volunteers.
- Treatment Arms:

- Acetylsalicylic acid (ASA): 650 mg administered three times daily.
- Effervescent Calcium Carbasalate (ECC): 826.8 mg administered three times daily (a dose bioequivalent to 650 mg of ASA).
- Duration: Each treatment period lasted for five days, with a washout period between the cross-over phases.
- Primary Endpoint Assessment: Endoscopy performed at baseline (before treatment) and on day 5 of each treatment period to visually assess and score mucosal damage (e.g., using the Lanza score).
- Secondary Endpoint Assessment:
  - Pharmacokinetics: Measurement of serum salicylate concentrations to confirm bioequivalence.
  - Pharmacodynamics: Measurement of serum thromboxane B<sub>2</sub> to confirm equivalent systemic antiplatelet effect and gastric mucosal prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) concentrations (via biopsy) to confirm equivalent local COX inhibition.



Figure 4: Experimental Workflow for Comparative GI Safety Study

[Click to download full resolution via product page](#)

Figure 4: Experimental Workflow for Comparative GI Safety Study

## Conclusion

The fundamental difference between **carbaspirin calcium** and acetylsalicylic acid stems from **carbaspirin calcium**'s nature as a soluble molecular complex with urea. This chemical distinction confers a significant pharmacokinetic advantage in terms of solubility and a clinical advantage in reducing direct, topically-induced gastroduodenal damage, particularly at higher, anti-inflammatory doses. For drug development professionals, **carbaspirin calcium** represents a successful application of formulation science to mitigate a well-known adverse effect of a highly effective drug. However, it is critical to recognize that the systemic, prostaglandin-inhibition-mediated risk of GI injury remains, a factor that becomes predominant at the low doses used for cardiovascular prophylaxis. Understanding these core differences is essential for the rational design of future salicylates and for selecting the appropriate therapeutic agent based on dose, indication, and patient risk profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. carbaspirin calcium | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbino.com]
- 4. Carbasalate Calcium, Carbaspirin Calcium USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. What is the mechanism of Carbasalate Calcium? [synapse.patsnap.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Carbaspirin Calcium | C19H18CaN2O9 | CID 21975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carbaspirin Calcium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. GSRS [gsrs.ncats.nih.gov]

- 10. CN102382013B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
- 13. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 15. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. auctoresonline.org [auctoresonline.org]
- 18. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptic ulcerations are related to systemic rather than local effects of low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carbaspirin calcium vs acetylsalicylic acid fundamental differences]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1501493#carbaspirin-calcium-vs-acetylsalicylic-acid-fundamental-differences\]](https://www.benchchem.com/product/b1501493#carbaspirin-calcium-vs-acetylsalicylic-acid-fundamental-differences)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)